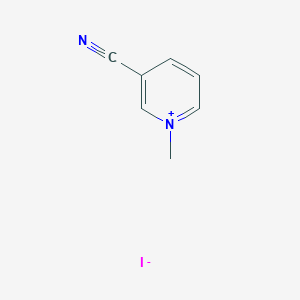
3-cyano-1-methylpyridin-1-ium iodide
Vue d'ensemble
Description
3-cyano-1-methylpyridin-1-ium iodide: is a chemical compound with the molecular formula C7H7N2I and a molecular weight of 246.05 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields of science and industry . This compound is typically used for research purposes and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
3-cyano-1-methylpyridin-1-ium iodide has several applications in scientific research, including:
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on the topic of 3-Cyano-1-methylpyridinium iodide. These include studies on its electrochemical reduction , its reaction with aqueous methylamine or ethylamine , and its use as a model compound in the study of the electrochemical reduction of nicotinamide adenine dinucleotide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-1-methylpyridin-1-ium iodide typically involves the reaction of 3-cyanopyridine with methyl iodide . The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-cyano-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Ring-Opening Reactions: In the presence of strong bases like sodium hydroxide, it can undergo ring-opening reactions to form intermediates such as 2-methylaminopyridine-3-carbaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Ring-Opening Reactions: Strong bases like sodium hydroxide are used, and the reactions are often conducted under reflux conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Ring-Opening Reactions: Products include 2-methylaminopyridine-3-carbaldehyde and its derivatives.
Mécanisme D'action
The mechanism of action of 3-cyano-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets through its pyridinium ring and cyano group. The compound can form weak hydrogen bonds with other molecules, influencing its reactivity and stability . These interactions are crucial in its role as a reagent in chemical reactions and as an intermediate in the synthesis of other compounds .
Comparaison Avec Des Composés Similaires
3-Cyano-N-methylpyridinium chloride: Similar in structure but with a chloride ion instead of iodide.
Pyridinium salts: A broad class of compounds with similar pyridinium rings but different substituents.
Uniqueness: 3-cyano-1-methylpyridin-1-ium iodide is unique due to its specific combination of a cyano group and an iodide ion, which imparts distinct reactivity and stability properties compared to other pyridinium salts . This uniqueness makes it valuable in specific research applications where these properties are desired .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium-3-carbonitrile;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXETVGUYSYRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C#N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458786 | |
| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-16-6 | |
| Record name | Pyridinium, 3-cyano-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138815 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-cyano-1-methylpyridinium iodide react under basic conditions?
A1: 3-Cyano-1-methylpyridinium iodide undergoes interesting transformations in the presence of aqueous sodium hydroxide. [, , ] One pathway involves ring-opening of the pseudo-base, ultimately leading to the formation of 2-methylaminopyridine-3-carbaldehyde and its corresponding methylimine. [] Additionally, dihydropyridines and pyridones have been identified as products in this reaction. [, ] This reactivity highlights the susceptibility of the pyridinium ring to nucleophilic attack under basic conditions.
Q2: Can 3-cyano-1-methylpyridinium iodide mimic the electrochemical behavior of NAD?
A2: Yes, 3-cyano-1-methylpyridinium iodide has been investigated as a model compound for NAD due to its similar electrochemical reduction properties. [, ] While specific details about the reduction mechanism and products require further investigation, this area of research holds potential for understanding biological redox processes.
Q3: Beyond sodium hydroxide, does 3-cyano-1-methylpyridinium iodide react with other nucleophiles?
A3: Yes, studies have shown that 3-cyano-1-methylpyridinium iodide reacts with ammonia and various amines in aqueous solutions. [] The specific products and reaction pathways likely depend on the nature of the amine employed, offering opportunities for further exploration of this compound's reactivity and potential applications in organic synthesis.
Q4: Are there spectroscopic techniques useful for characterizing the products formed from reactions with 3-cyano-1-methylpyridinium iodide?
A4: Absolutely. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in identifying and characterizing the products formed in reactions involving 3-cyano-1-methylpyridinium iodide. [] For instance, the structure of 2-methylaminopyridine-3-carbaldehyde, a key product formed under basic conditions, was elucidated using NMR data. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)

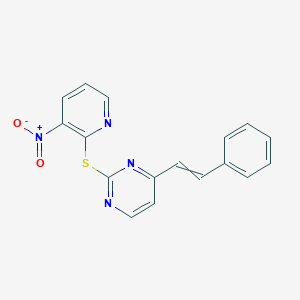

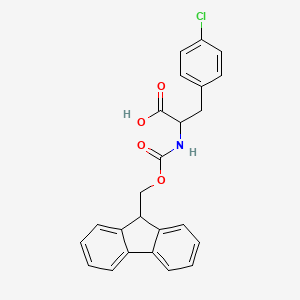

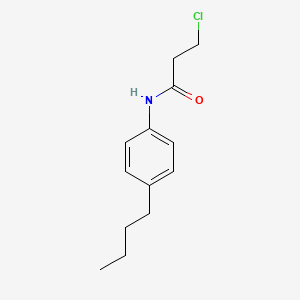


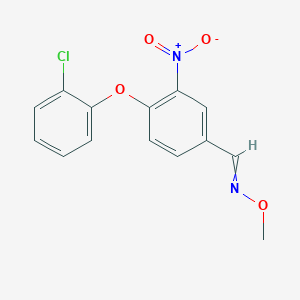
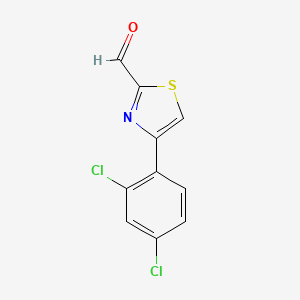
![2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile](/img/structure/B1365666.png)
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)
